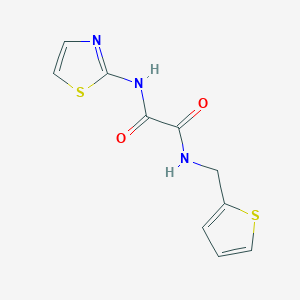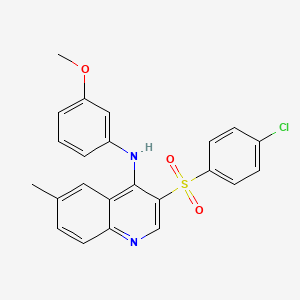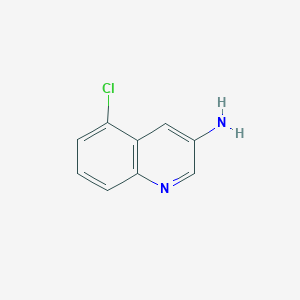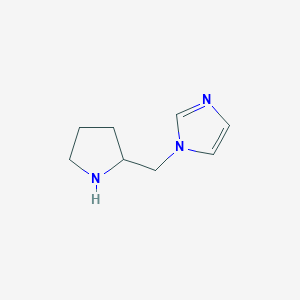
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as TTO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTO is a heterocyclic compound that contains both thiazole and thiophene rings, and an oxalamide moiety. The compound has shown promising results in various studies, making it a subject of interest for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiophene derivatives have been reported to exhibit significant antimicrobial properties . The presence of the thiophene ring can contribute to the compound’s ability to inhibit the growth of various microorganisms, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
Both thiazole and thiophene rings have been associated with anti-inflammatory and analgesic activities . This suggests that N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide could be explored for its potential to reduce inflammation and alleviate pain.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise in antitumor and cytotoxic applications . They have been used to synthesize compounds that demonstrate potent effects on various human tumor cell lines, indicating the potential of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide in cancer research.
Antihypertensive Properties
Research has identified thiazole derivatives as having antihypertensive effects . This could make the compound valuable in the study and treatment of high blood pressure.
Material Science Applications
Thiophene is known for its use in the fabrication of light-emitting diodes (LEDs) and as inhibitors of corrosion of metals . The compound’s thiophene component may lend itself to applications in creating advanced materials and protective coatings.
Neuroprotective Roles
Thiazoles have been investigated for their neuroprotective properties , which could be beneficial in the development of treatments for neurodegenerative diseases.
Wirkmechanismus
Target of Action
The primary targets of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Pharmacokinetics
The pharmacokinetic properties of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
subtilis comparable to the standard ampicillin . This suggests that the compound may have a similar effect.
Action Environment
The action, efficacy, and stability of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. The specific effects of these environmental factors on the action of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide are currently under investigation .
Eigenschaften
IUPAC Name |
N'-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h1-5H,6H2,(H,12,14)(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYWNLDIMCAKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-methyl-3-isoxazolyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2900229.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)


![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)

![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)